4-Bromo-3-ethoxy-1-methyl-1H-pyrazole
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Overview
Description
4-Bromo-3-ethoxy-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with bromine, ethoxy, and methyl groups. Pyrazoles are known for their versatile applications in various fields, including medicinal chemistry and organic synthesis . The unique structure of this compound makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of this compound-5-carboxylic acid with suitable reagents to form the desired pyrazole derivative . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride and methyl iodide are commonly used.
Oxidation: Oxidizing agents such as bromine or oxygen in the presence of catalysts.
Cyclization: Catalysts like palladium or copper are often employed.
Major Products: The major products formed from these reactions include various substituted pyrazoles and other heterocyclic compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-3-ethoxy-1-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its biological activity and potential as a drug candidate.
Industrial Applications: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Bromo-3-methoxy-1-methyl-1H-pyrazole
- 4-Bromo-3-phenyl-1H-pyrazole
- 4-Bromo-3-ethoxy-1-phenyl-1H-pyrazole
Comparison: 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
CAS No. |
1619897-03-8 |
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Molecular Formula |
C6H9BrN2O |
Molecular Weight |
205.05 g/mol |
IUPAC Name |
4-bromo-3-ethoxy-1-methylpyrazole |
InChI |
InChI=1S/C6H9BrN2O/c1-3-10-6-5(7)4-9(2)8-6/h4H,3H2,1-2H3 |
InChI Key |
BYNXGFGKCPZBOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN(C=C1Br)C |
Origin of Product |
United States |
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